molecular formula C7H11N3O B13612213 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Cat. No.: B13612213
M. Wt: 153.18 g/mol
InChI Key: GPLKXRUEBFHNMJ-UHFFFAOYSA-N
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Description

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring substituted with an amino group and a hydroxyl group on a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-5-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2-(pyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

    2-Amino-4-(pyrimidin-5-yl)butan-2-ol: Similar structure with an additional carbon in the backbone.

    1-Amino-3-(pyrimidin-5-yl)propan-2-ol: Similar structure with a different substitution pattern on the pyrimidine ring.

Uniqueness: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-2-pyrimidin-5-ylpropan-2-ol

InChI

InChI=1S/C7H11N3O/c1-7(11,4-8)6-2-9-5-10-3-6/h2-3,5,11H,4,8H2,1H3

InChI Key

GPLKXRUEBFHNMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CN=CN=C1)O

Origin of Product

United States

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